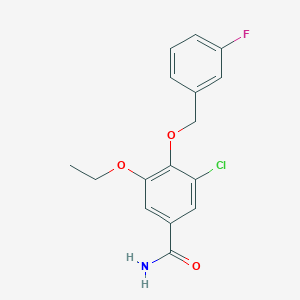

3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide

Description

3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide is a benzamide derivative characterized by a chloro-substituted aromatic ring, ethoxy and fluorobenzyloxy substituents, and a terminal benzamide group. For example, benzamides with fluorinated substituents often exhibit enhanced metabolic stability and binding affinity in drug discovery contexts . The ethoxy and fluorobenzyloxy groups likely influence solubility and steric interactions, which are critical for both catalytic and biological applications.

Properties

Molecular Formula |

C16H15ClFNO3 |

|---|---|

Molecular Weight |

323.74 g/mol |

IUPAC Name |

3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzamide |

InChI |

InChI=1S/C16H15ClFNO3/c1-2-21-14-8-11(16(19)20)7-13(17)15(14)22-9-10-4-3-5-12(18)6-10/h3-8H,2,9H2,1H3,(H2,19,20) |

InChI Key |

OPDXVCWAQOVTTB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)N)Cl)OCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzaldehyde . This intermediate is then subjected to further reactions to introduce the amide group, resulting in the final benzamide compound. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of 3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide becomes evident when compared to analogs (Table 1). Key differences include substituent positions, halogen types, and auxiliary functional groups.

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- Substituent Position Sensitivity : The target compound’s 5-ethoxy and 4-fluorobenzyloxy groups differentiate it from 3-Chloro-4-ethoxy-5-fluorobenzamide (), where substituents occupy adjacent positions (4 and 5). This positional variance may alter electronic effects and steric hindrance .

- Functional Group Impact : Unlike L1 (), which features a thiourea linkage, the target compound retains a simpler benzamide backbone. Thiourea-containing analogs are often prioritized in catalysis due to their metal-coordinating ability .

Physicochemical Properties

While explicit data for the target compound are absent, inferences can be drawn from similar structures:

- Lipophilicity: The ethoxy and fluorobenzyloxy groups likely increase logP compared to non-fluorinated analogs, enhancing membrane permeability in drug design .

- Solubility : Ethoxy groups improve aqueous solubility relative to purely hydrophobic substituents (e.g., CF3 in ) .

Catalytic Performance

Benzamide derivatives with fluorinated aryl groups, such as L1–L3 (), demonstrate efficacy in Suzuki coupling reactions. For example, L1 achieved 85% conversion of aryl halides to biphenyl derivatives under optimized conditions . The target compound’s lack of a thiourea moiety may limit its catalytic utility unless modified for metal coordination.

Biological Activity

3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide, with the CAS number 1706447-35-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, focusing on its efficacy against various cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClFNO3, with a molecular weight of 323.74 g/mol. The compound features a chloro group, an ethoxy group, and a fluorobenzyl ether moiety, which are significant for its biological activity.

Anticancer Efficacy

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various human cancer cell lines, including breast cancer cells.

Table 1: IC50 Values Against Cancer Cell Lines

These values indicate that the compound exhibits moderate to significant efficacy in inhibiting cell viability in these cancer cell lines.

The mechanism by which this compound exerts its effects appears to involve the inhibition of key cellular pathways associated with cancer cell survival and proliferation. Notably, studies have shown that this compound can inhibit PARP1 activity, a crucial enzyme involved in DNA repair processes.

Table 2: PARP1 Inhibition Activity

This dose-dependent inhibition suggests that higher concentrations of the compound significantly impair PARP1 function, leading to increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structural components of the compound play a critical role in its biological activity. The presence of the chloro and fluorobenzyl groups has been associated with enhanced potency against cancer cells. Studies on similar compounds have indicated that modifications to these groups can lead to variations in efficacy and selectivity.

Case Studies

Several case studies have highlighted the potential of this compound in preclinical settings:

- Breast Cancer Study : In a study involving MCF-7 and MDA-MB-231 breast cancer cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability compared to controls.

- Combination Therapy : Preliminary data suggest that when combined with other chemotherapeutic agents, such as Olaparib, the effectiveness of this compound is enhanced, suggesting a synergistic effect that warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.